6-Amino-2-(trifluoromethyl)pyrimidin-4-ol
Overview
Description
6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4F3N3O. It is characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level that could potentially inhibit the growth of certain cells or viruses .
Biochemical Pathways
Given the broad biological activity of pyrimidine derivatives, it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of cell growth or viral replication .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to the inhibition of cell growth or viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol typically involves the reaction of 2-(trifluoromethyl)pyrimidine-4,6-diol with ammonia or an amine under controlled conditions. One common method includes the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-2-(trifluoromethyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to distinct reactivity and applications.
Uniqueness
6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and metabolic stability .
Properties
IUPAC Name |
4-amino-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAWEPKTQGJPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287885 | |
Record name | 6-Amino-2-trifluoromethyl-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-70-8 | |
Record name | 6-Amino-2-(trifluoromethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 53127 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1513-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2-trifluoromethyl-pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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